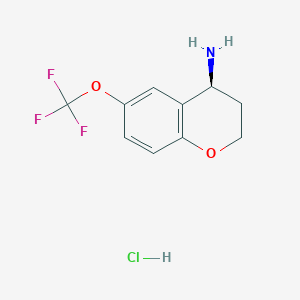
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a trifluoromethoxy group attached to the chroman ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for diseases where chroman derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of (S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets in the body. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
- (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride
- (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride
Uniqueness
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is unique due to the position of the trifluoromethoxy group on the chroman ring. This positional difference can significantly influence the compound’s chemical properties and biological activities compared to its analogs.
属性
分子式 |
C10H11ClF3NO2 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC 名称 |
(4S)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m0./s1 |
InChI 键 |
BLYCHOGTNJQXPK-QRPNPIFTSA-N |
手性 SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)OC(F)(F)F.Cl |
规范 SMILES |
C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


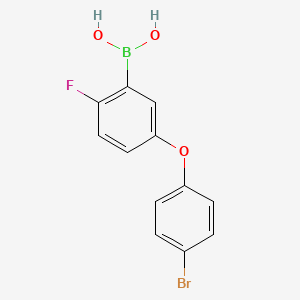

![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)

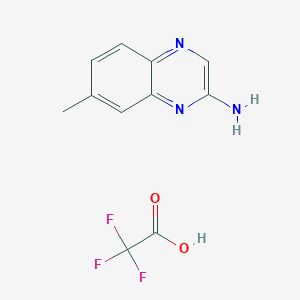
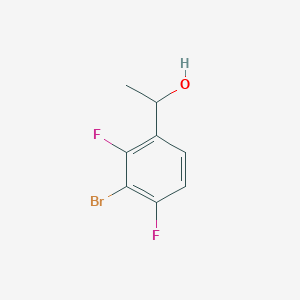
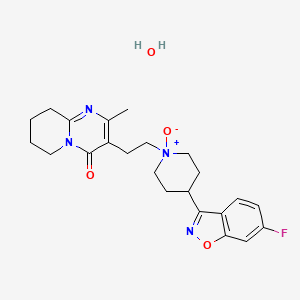
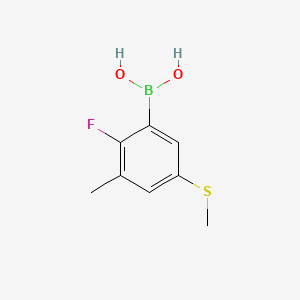
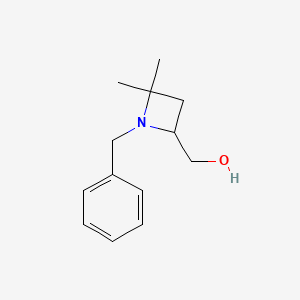

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
